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molecular formula C4H9Cl<br>(CH3)2CHCH2Cl<br>C4H9Cl B167039 1-Chloro-2-methylpropane CAS No. 513-36-0

1-Chloro-2-methylpropane

Cat. No. B167039
M. Wt: 92.57 g/mol
InChI Key: QTBFPMKWQKYFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599813

Procedure details

In a mixture of 85 ml of dichloromethane and 40 ml of pyridine was dissolved 33.8 g of meldrum's acid. Under cooling with ice, 25.0 g of isobutyl chloride was added dropwise to the solution, followed by stirring under room temperature for 1 hour. The solvent was removed under reduced pressure and to the residue was added water. The mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was dissolved in 100 ml of tert-butanol, followed by reflux under heating for 4 hours. The solvent was removed under reduced pressure. The residue was subjected to distillation under reduced pressure to yield 32.5 g of the oily titled compound.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.[CH2:11](Cl)[CH:12](C)[CH3:13].Cl[CH2:17]Cl>N1C=CC=CC=1>[CH3:11][CH:12]([CH3:13])[C:4](=[O:5])[CH2:6][C:7]([O:9][C:2]([CH3:1])([CH3:10])[CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)C)Cl
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of tert-butanol
TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(CC(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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